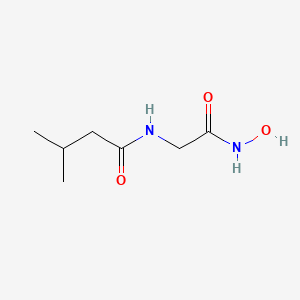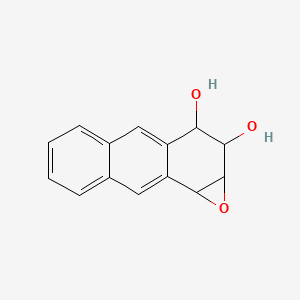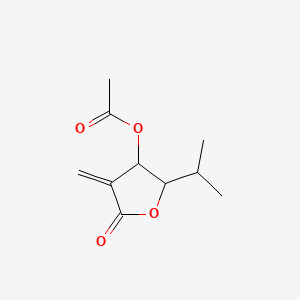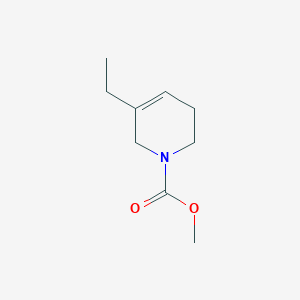![molecular formula C12H15BrO B14451543 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one CAS No. 74072-45-0](/img/structure/B14451543.png)
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a brominated butyl group attached to a phenyl ring, which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the reaction of 4-(4-bromobutyl)benzene with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor benzene derivative is treated with bromine or a brominating agent in the presence of a solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted phenyl ethanones.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenyl and ethanone groups contribute to the compound’s overall chemical properties, affecting its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar structure but with an ethyl group instead of a butyl group.
1-(4-Bromophenyl)ethan-1-one: Lacks the butyl group, making it less complex.
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: Contains a hydroxyl group, adding different reactivity.
Uniqueness: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is unique due to its specific brominated butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
74072-45-0 |
|---|---|
Molekularformel |
C12H15BrO |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-[4-(4-bromobutan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO/c1-9(7-8-13)11-3-5-12(6-4-11)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
TVXKYGLFYZOMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)C1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



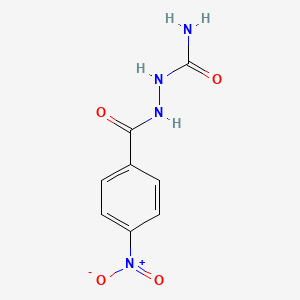
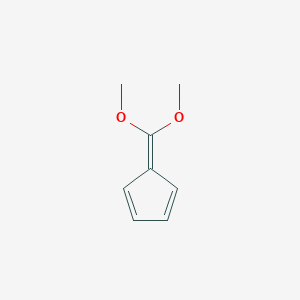
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
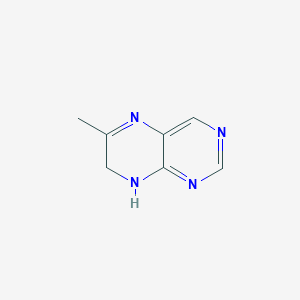

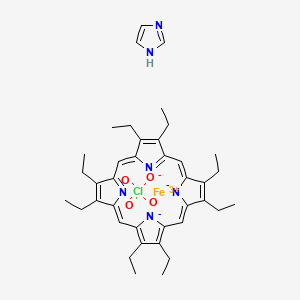

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
